molecular formula C12H12N2O B15325752 5-(4-Methylphenyl)furan-2-carboximidamide CAS No. 88649-47-2

5-(4-Methylphenyl)furan-2-carboximidamide

Cat. No.: B15325752
CAS No.: 88649-47-2
M. Wt: 200.24 g/mol
InChI Key: PSFWPDFFLBRDRQ-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)furan-2-carboximidamide is an organic compound with the molecular formula C12H12N2O. It is a derivative of furan, characterized by the presence of a 4-methylphenyl group attached to the furan ring at the 5-position and a carboximidamide group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)furan-2-carboximidamide typically involves the reaction of 5-(4-methylphenyl)furan-2-carboxylic acid with appropriate reagents to introduce the carboximidamide group. One common method involves the use of thionyl chloride to convert the carboxylic acid to the corresponding acid chloride, followed by reaction with ammonia or an amine to form the carboximidamide .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)furan-2-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Amines derived from the reduction of the carboximidamide group.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

5-(4-Methylphenyl)furan-2-carboximidamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)furan-2-carboximidamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methylphenyl)furan-2-carboximidamide is unique due to the presence of both the 4-methylphenyl group and the carboximidamide group, which confer specific chemical and biological properties.

Properties

CAS No.

88649-47-2

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

5-(4-methylphenyl)furan-2-carboximidamide

InChI

InChI=1S/C12H12N2O/c1-8-2-4-9(5-3-8)10-6-7-11(15-10)12(13)14/h2-7H,1H3,(H3,13,14)

InChI Key

PSFWPDFFLBRDRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C(=N)N

Origin of Product

United States

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